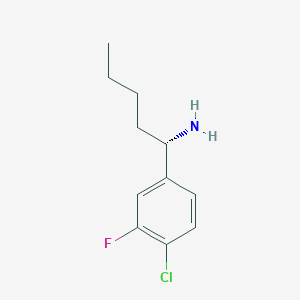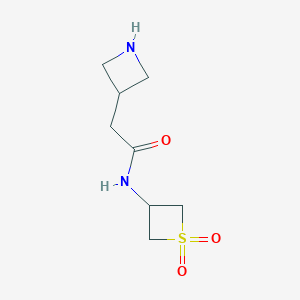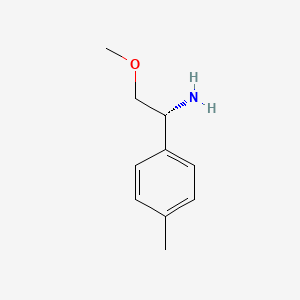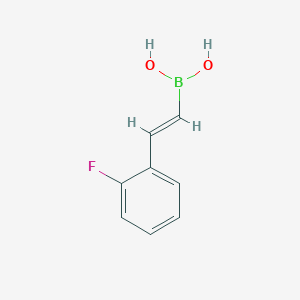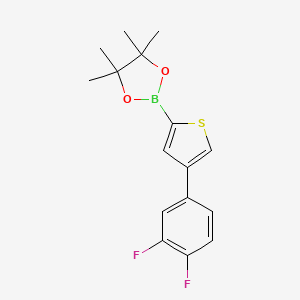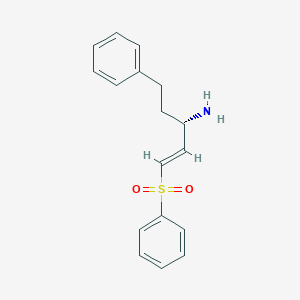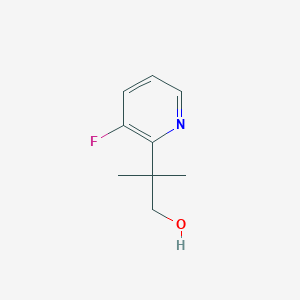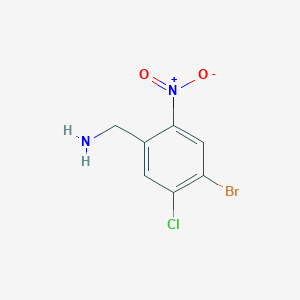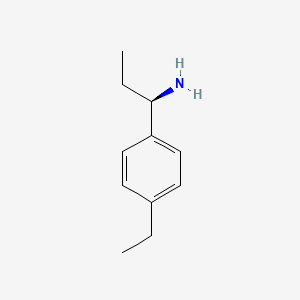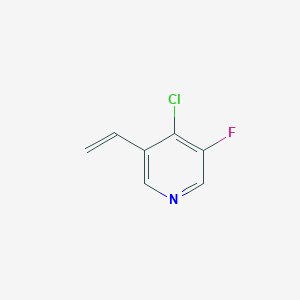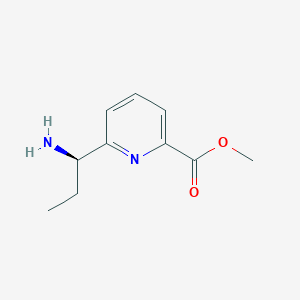
(R)-Methyl 6-(1-aminopropyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 6-(1-aminopropyl)picolinate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a picolinate moiety and an aminopropyl group. The presence of the chiral center in the molecule makes it an interesting subject for studies related to stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 6-(1-aminopropyl)picolinate typically involves the reaction of 6-bromopicolinic acid with ®-1-aminopropanol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The overall yield of the reaction is generally high, and the purity of the product can be confirmed using NMR and mass spectrometry.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-aminopropyl)picolinate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of automated systems for purification and analysis further enhances the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 6-(1-aminopropyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The picolinate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted picolinates. These products can be further analyzed using techniques like NMR, IR, and mass spectrometry to confirm their structures.
Scientific Research Applications
®-Methyl 6-(1-aminopropyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of ®-Methyl 6-(1-aminopropyl)picolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds with active sites, while the picolinate moiety can coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminopropyl)benzonitrile hydrochloride
- 1-Aminopropyl-3-methylimidazolium chloride
Uniqueness
®-Methyl 6-(1-aminopropyl)picolinate is unique due to its specific combination of a chiral aminopropyl group and a picolinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 6-[(1R)-1-aminopropyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-7(11)8-5-4-6-9(12-8)10(13)14-2/h4-7H,3,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
OFKBRVJGBRJPCG-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=NC(=CC=C1)C(=O)OC)N |
Canonical SMILES |
CCC(C1=NC(=CC=C1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




